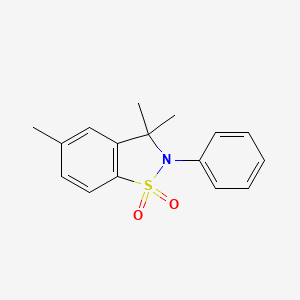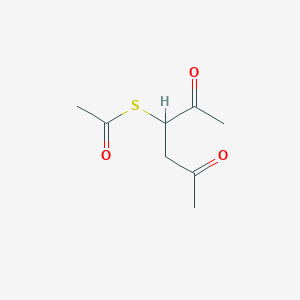
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide is a heterocyclic compound with a benzisothiazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which includes a benzene ring fused to an isothiazole ring, with additional methyl and phenyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide involves several steps. One common method includes the protonation of thiazole ions followed by aromatization reactions . The reaction conditions typically involve the use of organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide has a wide range of applications in scientific research :
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzisothiazol-3(2H)-one
- 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
- 2,3-Dihydro-3,3-dimethyl-2-fluoro-1,2-benzisothiazole 1,1-dioxide
Uniqueness
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
56751-81-6 |
|---|---|
Fórmula molecular |
C16H17NO2S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3,3,5-trimethyl-2-phenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C16H17NO2S/c1-12-9-10-15-14(11-12)16(2,3)17(20(15,18)19)13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clave InChI |
KRDXYTJCDUGCOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)S(=O)(=O)N(C2(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)


![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)






![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)


